2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt

Übersicht

Beschreibung

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt is a useful research compound. Its molecular formula is C23H19N2NaO8S2 and its molecular weight is 538.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt (CAS Number: 85153-93-1) is an anthraquinone derivative recognized for its diverse biological activities. This compound has garnered attention for its potential applications in neuroprotection, inhibition of sulfide production in bacteria, and interactions with cellular mechanisms.

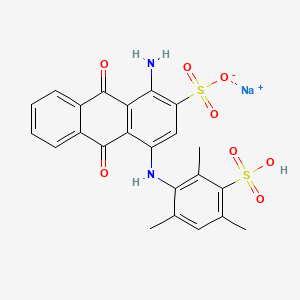

Chemical Structure and Properties

The structure of 2-Anthracenesulfonic acid features multiple functional groups that contribute to its biological activity. Its molecular formula and specific properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 85153-93-1 |

| Molecular Weight | Not Available |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Neuroprotective Effects

Recent studies have demonstrated that anthraquinone derivatives exhibit neuroprotective properties. Specifically, anthraquinone-2-sulfonic acid (AQ2S), a related compound, has been shown to inhibit caspase activity and protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro assays revealed that AQ2S significantly reduced cell death and promoted cell viability under stress conditions by activating pro-survival pathways such as the AKT signaling pathway .

Key Findings:

- Caspase Inhibition: AQ2S treatment resulted in decreased levels of activated caspase-3 in neuronal cultures subjected to stress .

- AKT Activation: Co-treatment with AQ2S led to increased phosphorylation of AKT, indicating enhanced survival signaling in neurons .

Inhibition of Sulfide Production

Another notable biological activity of anthraquinones is their ability to inhibit sulfide production by sulfate-reducing bacteria. This property is particularly beneficial in environmental applications such as sewage treatment where sulfide generation is undesirable. The mechanism involves interference with the enzymatic processes that activate sulfate, leading to reduced energy reserves in bacteria .

Mechanism Overview:

- Inhibition Pathway: Anthraquinones disrupt the ATP sulfurylase reaction essential for sulfate activation.

- Applications: Potential uses include improving conditions in wastewater treatment and agricultural practices where sulfide toxicity is a concern .

Neuroprotection Case Study

A pivotal study investigated the neuroprotective effects of AQ2S on cultured cortical neurons. The study employed various assays to measure cell viability and cytotoxicity under oxidative stress conditions. Results indicated that:

- Cell Viability: Co-treatment with 75 μM AQ2S significantly improved cell viability compared to untreated controls.

- Cytotoxicity Markers: Decreased lactate dehydrogenase (LDH) release and increased ATP levels were observed in AQ2S-treated neurons .

Environmental Impact Study

Research on the inhibition of sulfide production highlighted the effectiveness of anthraquinones in controlling bacterial populations responsible for sulfide generation. The study demonstrated:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique anthraquinone structure, which contributes to its functionality in various chemical processes. Its sulfonic acid group enhances solubility in water and facilitates interactions with other compounds.

Photochemical Applications

The compound serves as an in situ photochemical fluorescence probe . It forms charge-transfer complexes with other anthracenes, making it useful in studying photochemical reactions and mechanisms. This property has been utilized in various fluorescence-based assays to detect specific biomolecules or environmental pollutants .

Catalytic Role in Pulping Processes

In industrial applications, this compound acts as a catalyst in alkaline pulping processes . It enhances the efficiency of the soda pulping method used in the production of paper and other cellulose-based products. The catalytic activity is attributed to its ability to facilitate electron transfer reactions during the breakdown of lignin .

Inhibition of Sulfide Production

Research indicates that anthraquinone derivatives can inhibit sulfide production from sulfate-reducing bacteria. This application is particularly relevant in managing hydrogen sulfide generation in oil wells and sewage treatment facilities . The compound’s specific inhibitory effect allows for targeted control over bacterial populations without disrupting other beneficial microbial activities.

Environmental Monitoring

Due to its fluorescent properties, the compound is also used in environmental monitoring as a tracer for studying water quality and pollutant dispersion. Its ability to fluoresce under UV light makes it an effective tool for detecting contaminants in aquatic environments .

Dye Industry

The compound is utilized as a dye intermediate due to its vivid color properties and stability under various conditions. It is involved in synthesizing high-performance dyes used in textiles and other materials .

Case Study 1: Fluorescence Probing

A study demonstrated the effectiveness of 2-Anthracenesulfonic acid as a fluorescence probe for detecting heavy metals in water samples. The detection limit was found to be significantly lower than traditional methods, showcasing its potential for environmental applications .

Case Study 2: Pulping Efficiency

An industrial trial involving the use of this compound in soda pulping showed a 20% increase in cellulose yield compared to traditional methods without catalysts. This improvement highlights its practical application in enhancing pulp production efficiency .

Case Study 3: Microbial Inhibition

In laboratory settings, the compound was tested against various sulfate-reducing bacteria strains. Results indicated a significant reduction in sulfide production at concentrations as low as 10 ppm, confirming its potential use in industrial waste management systems .

Eigenschaften

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethyl-3-sulfoanilino)anthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O8S2.Na/c1-10-8-11(2)23(35(31,32)33)12(3)20(10)25-15-9-16(34(28,29)30)19(24)18-17(15)21(26)13-6-4-5-7-14(13)22(18)27;/h4-9,25H,24H2,1-3H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNACZCPWZXXSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232094 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82944-37-4 | |

| Record name | C.I. Acid Blue 129:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082944374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethyl-3-sulfophenyl)amino]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.